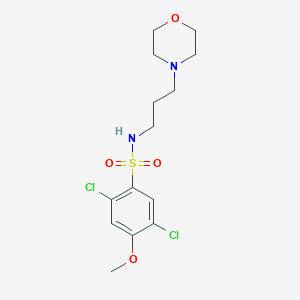
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of downstream effects, including altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are thought to be mediated by the compound's inhibition of target enzymes and subsequent downstream effects.
实验室实验的优点和局限性
One advantage of using 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide in lab experiments is its potency and specificity towards target enzymes. This allows for precise modulation of enzyme activity and downstream effects. However, one limitation of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide is its potential toxicity and off-target effects, which must be carefully monitored and controlled.
未来方向
There are several potential future directions for research involving 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. One area of interest is the development of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and to identify additional target enzymes that may be modulated by 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. Finally, the development of more potent and selective analogs of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide may provide new opportunities for drug discovery and development.
合成方法
The synthesis of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes play important roles in various biological processes, and their dysregulation has been implicated in the development and progression of several diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
产品名称 |
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide |
|---|---|
分子式 |
C14H20Cl2N2O4S |
分子量 |
383.3 g/mol |
IUPAC 名称 |
2,5-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-21-13-9-12(16)14(10-11(13)15)23(19,20)17-3-2-4-18-5-7-22-8-6-18/h9-10,17H,2-8H2,1H3 |
InChI 键 |
WJCQAPKONOFLCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
规范 SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)